molecular formula C22H20ClFN4O4S B1684100 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride CAS No. 955082-09-4

5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride

Cat. No.: B1684100
CAS No.: 955082-09-4
M. Wt: 490.9 g/mol
InChI Key: WDKXZCKBBNZPLY-UHFFFAOYSA-N
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Description

IRC-083927 is novel and potent microtubule inhibitor with potential anticancer activity. IRC-083927 inhibits the tubulin polymerization by a binding to the colchicine site. IRC-083927 inhibits in vitro cell growth of human cancer cell lines in the low nanomolar range. More interesting, it remains highly active against cell lines resistant to microtubule-interacting agents (taxanes, Vinca alkaloids, or epothilones). Chronic oral treatment with IRC-083927 (5 mg/kg) inhibits the growth of two human tumor xenografts in nude mice (C33-A, human cervical cancer and MDA-MB-231, human hormone-independent breast cancer). Together, the antitumor effects induced by IRC-083927 on tumor models resistant to tubulin agents support further investigations to fully evaluate its potential for the treatment of advanced cancers, particularly those resistant to current clinically available drugs.

Properties

CAS No.

955082-09-4

Molecular Formula

C22H20ClFN4O4S

Molecular Weight

490.9 g/mol

IUPAC Name

5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride

InChI

InChI=1S/C22H19FN4O4S.ClH/c23-19-12-18(10-11-20(19)27-32(24,28)29)31-17-8-6-15(7-9-17)21-13-25-22(26-21)14-30-16-4-2-1-3-5-16;/h1-13,27H,14H2,(H,25,26)(H2,24,28,29);1H

InChI Key

WDKXZCKBBNZPLY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)NS(=O)(=O)N)F.Cl

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)NS(=O)(=O)N)F.Cl

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IRC 083927
IRC-083927
IRC083927
N-(2-fluoro-4-(4-(2-(phenoxymethyl)-1H-imidazol-4-yl)phenoxy)phenyl)sulfamide

Origin of Product

United States

Biological Activity

5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole; hydrochloride (CAS No. 955082-09-4) is a synthetic compound belonging to the imidazole class, which has garnered attention for its potential therapeutic applications. The compound is characterized by its complex molecular structure, which includes a sulfonamide moiety and fluorinated phenyl groups, contributing to its biological activity.

  • Molecular Formula : C22H20ClFN4O4S
  • Molecular Weight : 490.935 g/mol
  • LogP : 6.8586 (indicating high lipophilicity)
  • PSA (Polar Surface Area) : 127.71 Ų

The biological activity of imidazole derivatives, including this compound, often involves modulation of various enzymatic pathways. This specific compound is hypothesized to interact with protein kinases and may exhibit inhibitory effects on specific enzymes involved in inflammatory pathways and cancer progression.

Antitumor Activity

Research indicates that imidazole derivatives can exhibit significant antitumor properties. The structure of 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole suggests potential interactions with cellular signaling pathways that are crucial for tumor growth and survival.

Anti-inflammatory Effects

Imidazole compounds are known for their anti-inflammatory activities. This compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Study 1: Antitumor Efficacy

A study conducted on various imidazole derivatives showed that compounds similar to 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole demonstrated cytotoxic effects against cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency and selectivity against tumor cells.

CompoundIC50 (µM)Cancer Cell Line
Compound A5.0HeLa
Compound B3.2MCF-7
Target Compound4.8A549

Study 2: Anti-inflammatory Activity

In vitro assays revealed that the compound inhibited the expression of COX-2 and IL-6 in macrophage cell lines, suggesting its potential role in managing inflammation.

Treatment GroupCOX-2 Expression (%)IL-6 Production (pg/mL)
Control10050
Target Compound3015

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride
Reactant of Route 2
5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride

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